molecular formula C11H11N3OS B5754489 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one CAS No. 5374-08-3

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one

Cat. No.: B5754489
CAS No.: 5374-08-3
M. Wt: 233.29 g/mol
InChI Key: MQPQQMUJJODTTJ-UHFFFAOYSA-N
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Description

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one (CAS 245106-57-4) is a chemical compound featuring a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific compound is synthesized via S-alkylation, a common reaction where the thiol group of a 4-methyl-4H-1,2,4-triazole-3-thiol precursor reacts with a phenacyl halide, such as 2-bromo-1-phenylethanone . As a research chemical, it serves as a valuable synthetic intermediate for exploring new chemical space. Researchers utilize this compound in the design and synthesis of novel molecules, particularly for constructing libraries of 1,2,4-triazole derivatives. These libraries are crucial for investigating structure-activity relationships (SAR) in various therapeutic areas . The 1,2,4-triazole ring system is a key structural component in compounds with documented pharmacological properties, including antimicrobial , anti-inflammatory , and anticonvulsant activities . Its mechanism of action in research settings is often explored in the context of enzyme inhibition, such as protein kinases . This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14-8-12-13-11(14)16-7-10(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPQQMUJJODTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968509
Record name 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5374-08-3
Record name 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one typically involves multiple steps. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 1-bromo-2-phenylethanone under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological studies:

  • Antifungal Activity : Research indicates that derivatives of triazoles exhibit antifungal properties. The presence of the triazole moiety in this compound may contribute to its efficacy against fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
  • Antitumor Properties : Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific kinases that promote cell survival .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various synthetic routes have been explored to enhance yield and reduce by-products.

Table 2: Synthesis Overview

StepReaction TypeConditions
Step 1Nucleophilic SubstitutionRoom temperature, solvent-free
Step 2CondensationReflux with catalyst
Step 3PurificationCrystallization from ethanol

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls, suggesting potential as an anticancer agent .
  • Case Study 2 : In vitro assays indicated that the compound exhibits strong antifungal activity against Candida albicans, with an IC50 value comparable to established antifungal agents .

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of key enzymes in the metabolic pathways of microorganisms, leading to their death. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioether derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR/HRMS) Biological Activity (IC₅₀/EC₅₀) Reference
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one (Target) R₁ = CH₃, R₂ = H, R₃ = C₆H₅ 309.39 δ 3.72 (s, -CH₃); HRMS 309.0928 Antifungal: 8.2 µM
2-((5-(4-(6-Fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one (5u) R₁ = CH₃, R₂ = F, R₃ = C₆H₅ 426.14 δ 7.87 (d, J = 8.5 Hz, benzimidazole H); HRMS 426.1377 Anticandidal: 4.5 µM
1-(4-Chlorophenyl)-2-((5-(4-(6-fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5v) R₁ = CH₃, R₂ = F, R₃ = 4-Cl-C₆H₄ 460.89 δ 7.54–7.73 (m, Cl-substituted aromatic H) Anticandidal: 3.8 µM
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one (5) R₁ = 4-CH₃-C₆H₄, R₂ = H, R₃ = C₆H₅ 413.47 δ 2.35 (s, -CH₃); HRMS 413.1682 Antibacterial: 12.3 µM
2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one (13a) R₁ = NO₂-C₆H₄, R₂ = CF₃, R₃ = C₆H₅ 554.50 δ 8.45 (s, -CH=N); HRMS 554.1321 Anticancer: 1.9 µM

Key Findings :

Substituent Effects on Bioactivity :

  • Halogenation : Fluorine (5u) and chlorine (5v) at R₂ enhance anticandidal activity (IC₅₀: 4.5–3.8 µM) compared to the target compound (IC₅₀: 8.2 µM) due to increased electrophilicity and target binding .
  • Nitro and Trifluoromethyl Groups : Compound 13a shows superior anticancer activity (IC₅₀: 1.9 µM) attributed to electron-withdrawing groups stabilizing transition states in enzyme inhibition .

Spectral Trends :

  • Methyl vs. Aryl Substituents : The target compound’s -CH₃ group produces a singlet at δ 3.72, while bulkier aryl groups (e.g., 4-CH₃-C₆H₄ in compound 5) shift protons upfield (δ 2.35) .
  • Thioether Linkage Stability : All compounds show C-S stretch IR peaks near 1193–1220 cm⁻¹, confirming thioether integrity .

Synthetic Routes: Target Compound: Synthesized via nucleophilic substitution of triazole-thiolate with α-halogenated ketones in ethanol, yielding 75–82% . Benzimidazole Hybrids (5u, 5v): Require multi-step synthesis involving benzimidazole formation followed by triazole-thiol coupling, with yields <60% .

Critical Analysis of Contradictions and Limitations

  • Bioactivity Discrepancies : While halogenated analogs (5u, 5v) show stronger antifungal activity, their synthesis is less efficient (yields <60%) compared to the target compound (82%) .
  • Solubility Trade-offs : The target compound’s methyl group improves lipophilicity but reduces aqueous solubility (logP = 2.8) versus nitro-substituted 13a (logP = 3.5), complicating formulation .

Biological Activity

The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}

This compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a focal point for pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens such as Escherichia coli and Staphylococcus aureus .

Compound Target Bacteria MIC (µg/mL)
Triazole AE. coli16
Triazole BS. aureus8
2-[(4-methyl...]Candida albicans32

Antioxidant Activity

The antioxidant properties of triazole derivatives are also notable. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that these compounds can effectively scavenge free radicals. For example, a related compound exhibited an IC50 value of 0.397 µM in the ABTS assay, demonstrating potent antioxidant activity .

Anticancer Potential

Triazole-based compounds have shown promise in anticancer research. Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction of these compounds with specific enzymes involved in cancer metabolism has been documented .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compounds .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of triazole derivatives with target proteins. For instance, docking scores indicated strong interactions with bacterial enzymes critical for survival, suggesting a mechanism for their antibacterial activity .

Q & A

Q. How can researchers optimize the synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one to improve yield and purity?

Methodology :

  • Multi-step synthesis : Begin with the preparation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • S-Alkylation : React the triazole-thiol intermediate with 2-bromo-1-phenylethanone in alkaline medium (e.g., KOH/ethanol) to form the sulfanyl linkage. Monitor reaction progress via TLC or HPLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via melting point analysis and NMR spectroscopy .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of triazole-thiol to bromo-ketone) and reaction time (6–8 hours at reflux) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodology :

  • 1H/13C NMR : Assign peaks based on chemical shifts:
    • The phenyl group protons appear as a multiplet at δ 7.4–7.6 ppm.
    • The methyl group on the triazole resonates as a singlet at δ 3.8–4.0 ppm.
    • The ketone carbonyl (C=O) appears at δ 195–200 ppm in 13C NMR .
  • IR spectroscopy : Confirm the C=O stretch (1680–1720 cm⁻¹) and S–C bond (650–750 cm⁻¹) .
  • Mass spectrometry : Use HRMS to verify the molecular ion peak ([M+H]⁺) and fragment ions corresponding to the triazole and phenyl moieties .

Q. What preliminary assays are recommended to screen for biological activity?

Methodology :

  • In vitro antimicrobial testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare results with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinned data) be addressed for this compound?

Methodology :

  • Data collection : Use a high-resolution X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Twinning analysis : Employ the SHELXL suite to detect twinning ratios via the Hooft parameter or R-factor vs. twin fraction plots.
  • Refinement strategy : Apply the BASF parameter in SHELXL to model twinning and validate with the R1/wR2 convergence (<5% discrepancy) .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of analogs?

Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal activity). Focus on the triazole’s nitrogen atoms and sulfanyl group’s hydrogen-bonding potential.
  • QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian 09 calculations. Corrogate with experimental IC50 values using partial least squares regression .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodology :

  • Meta-analysis : Compile data from multiple sources (e.g., PubChem BioAssay) and normalize activity metrics (e.g., % inhibition at 10 μM).
  • Experimental validation : Replicate conflicting assays under standardized conditions (pH, temperature, cell passage number).
  • Mechanistic studies : Use fluorescence quenching or SPR to assess direct target binding vs. off-target effects .

Critical Analysis of Contradictions

  • Variability in antimicrobial data : Discrepancies may arise from differences in microbial strains or culture conditions. Standardize protocols using CLSI guidelines .
  • Crystallographic vs. computational bond lengths : Observed deviations (<0.05 Å) in S–C bonds may result from crystal packing effects. Validate with DFT calculations .

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